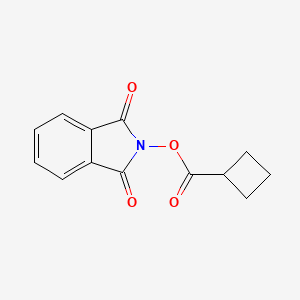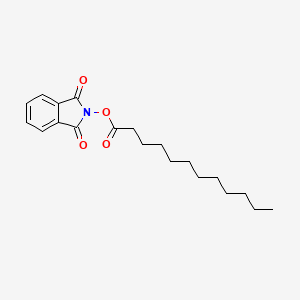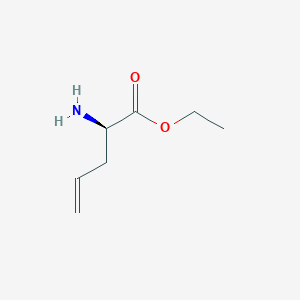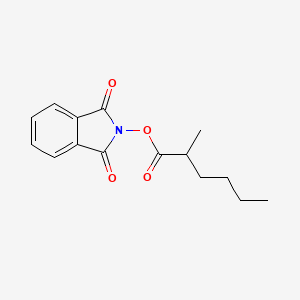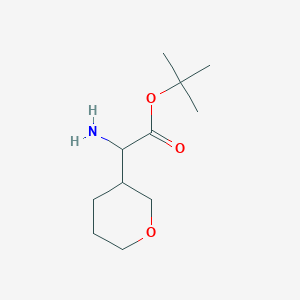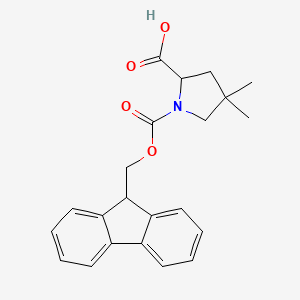
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is a heterocyclic compound with a pyridine ring substituted with amino, bromo, and chloro groups, as well as a carboxylic acid methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives
Bromination and Chlorination: The pyridine ring is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Chlorination is then carried out using chlorine gas or a chlorinating agent like thionyl chloride.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific biological pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound is studied for its potential biological activity and interactions with various biomolecules.
作用机制
The mechanism of action of methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid: Lacks the methyl ester group.
3-Amino-4-bromo-6-chloro-pyridine: Lacks both the carboxylic acid and methyl ester groups.
3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester: Lacks the chloro group.
Uniqueness
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications
属性
IUPAC Name |
methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSDNNJZKLQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
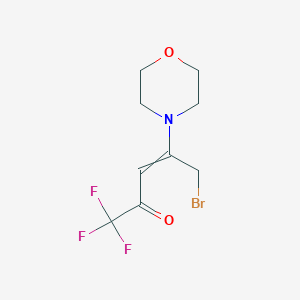
![isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8074424.png)
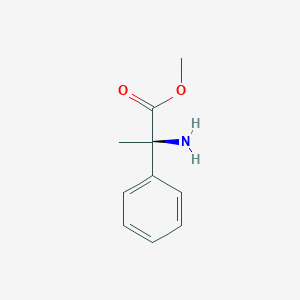
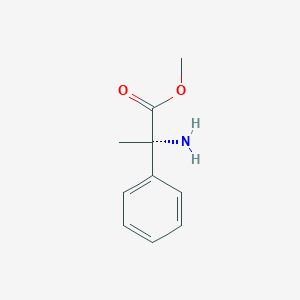
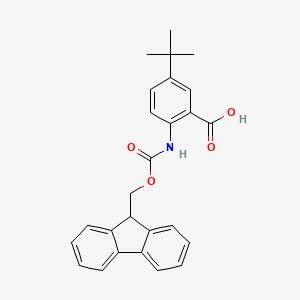
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B8074443.png)
